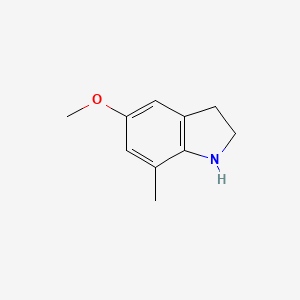![molecular formula C10H6F2O4 B8781781 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid
描述
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid is an organic compound characterized by the presence of a difluorobenzo dioxole moiety attached to an acrylic acid group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, where the difluorobenzo dioxole group is introduced via a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the acrylic acid group.
Substitution: The difluorobenzo dioxole moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety can interact with enzymes and receptors, influencing various biological pathways. The acrylic acid group can participate in reactions that modify the compound’s activity and stability .
相似化合物的比较
Similar Compounds
- 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Uniqueness
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid is unique due to the presence of both the difluorobenzo dioxole and acrylic acid groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
属性
分子式 |
C10H6F2O4 |
|---|---|
分子量 |
228.15 g/mol |
IUPAC 名称 |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14) |
InChI 键 |
KODLBMVQFGJDOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
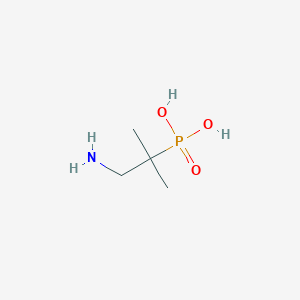
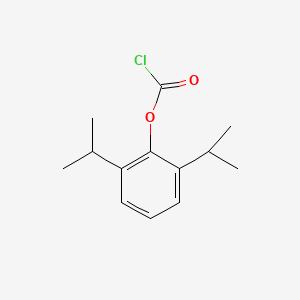
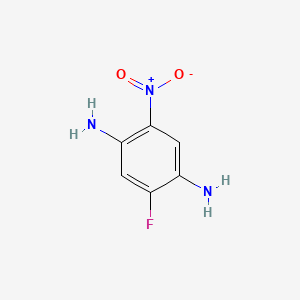
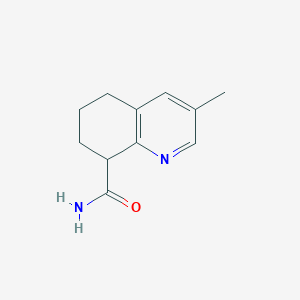
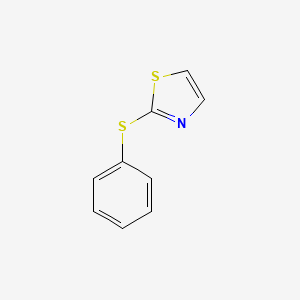
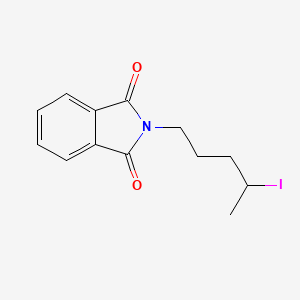
![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)
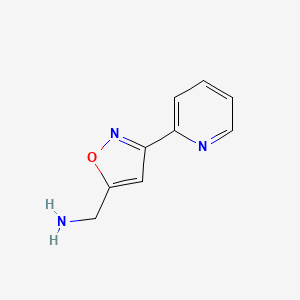
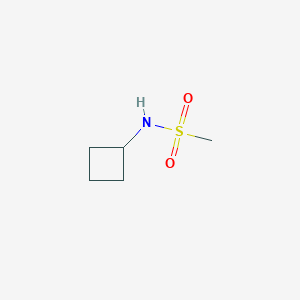
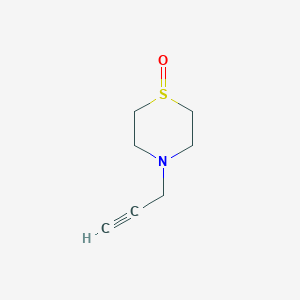
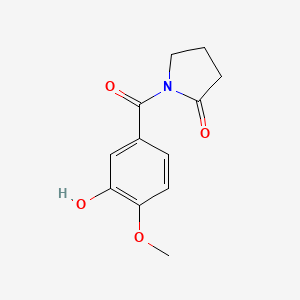
![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)
